Balanced Lipophilicity Profile Compared to Methyl and Phenyl Analogs
2-Amino-2-cyclohexylpropan-1-ol possesses a computed LogP of 1.14, positioning it in an optimal lipophilicity window distinct from both its more polar and more non-polar analogs [1]. This balance is crucial for membrane permeability and bioavailability in medicinal chemistry contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.14 |
| Comparator Or Baseline | 2-Amino-2-methylpropan-1-ol (~0.1) and 2-Amino-2-phenylpropan-1-ol (~1.4) |
| Quantified Difference | 0.9 log units more lipophilic than methyl analog; 0.26 log units less lipophilic than phenyl analog. |
| Conditions | Computed properties; software-derived from chemical structure (JChem or similar). |
Why This Matters
This intermediate LogP value suggests 2-Amino-2-cyclohexylpropan-1-ol may exhibit a more favorable balance of aqueous solubility and passive membrane permeability compared to its analogs, a key factor in selecting building blocks for biologically relevant molecules.
- [1] Chembase.cn. (n.d.). 2-amino-2-cyclohexylpropan-1-ol (ChemBase ID: 277759). View Source
